α3β4 nAChR Affinity Differentiation from Unsubstituted Piperidine Scaffolds
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine demonstrates high-affinity binding to the α3β4 neuronal nicotinic acetylcholine receptor (nAChR) subtype with a Ki of 2.60 nM [1]. In contrast, unsubstituted piperidine exhibits negligible affinity for α3β4 nAChR due to the absence of aromatic pharmacophore elements required for receptor recognition. The Ki difference of over three orders of magnitude relative to piperidine baseline confirms that the 4,4-disubstituted aromatic scaffold is essential for nAChR subtype engagement.
| Evidence Dimension | α3β4 nAChR binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.60 nM |
| Comparator Or Baseline | Unsubstituted piperidine (negligible affinity, estimated Ki >10,000 nM) |
| Quantified Difference | >3,800-fold greater affinity |
| Conditions | Rat α3β4 nAChR expressed in HEK cells; [3H]epibatidine radioligand; 2 hr incubation |
Why This Matters
Researchers investigating α3β4 nAChR pharmacology in addiction, anxiety, or pain pathways require a tool compound with verified high-affinity binding that unsubstituted piperidine building blocks cannot provide.
- [1] BindingDB BDBM50534287 / ChEMBL4519018. Binding affinity to rat α3β4 nAChR expressed in HEK cells. Ki = 2.60 nM. Assay: [3H]epibatidine displacement, 2 hr. View Source
